molecular formula C6H12N2O4S2 B8209921 DL-Cystine-d4 CAS No. 108641-83-4

DL-Cystine-d4

Cat. No.: B8209921
CAS No.: 108641-83-4
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-LNLMKGTHSA-N
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Description

DL-Cystine-d4 is a deuterium-labeled form of cystine, a sulfur-containing amino acid. It is a racemic mixture of D- and L-cystine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of cystine in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Cystine-d4 is synthesized by incorporating deuterium into the cystine molecule. The process involves the deuteration of cysteine, followed by oxidation to form cystine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

DL-Cystine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Dithiothreitol, mercaptoethanol.

    Deuterating agents: Deuterium oxide (heavy water).

Major Products Formed

The major products formed from these reactions include deuterated cysteine and cystine, which are used in various analytical and research applications .

Mechanism of Action

DL-Cystine-d4 exerts its effects by serving as a stable isotope-labeled compound. It is incorporated into biological systems, allowing researchers to track and quantify cystine and its metabolites. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Cystine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium allows for precise quantification and tracking of cystine in various biological and chemical systems .

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108641-83-4
Record name DL-CYSTINE-3,3,3',3'-D4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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